![molecular formula C17H18N4 B14358846 {4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile CAS No. 95480-05-0](/img/structure/B14358846.png)
{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenyl group substituted with a di(propan-2-yl)amino group and an ethene-1,1,2-tricarbonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-bromoaniline with di(propan-2-yl)amine to form the intermediate 4-(di(propan-2-yl)amino)aniline. This intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of {4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding. The pathways involved often include signal transduction and metabolic pathways, leading to the desired biological or chemical effect.
類似化合物との比較
Similar Compounds
- {4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-dicarbonitrile
- {4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tetracarbonitrile
Uniqueness
{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile is unique due to its specific substitution pattern and the presence of three cyano groups, which impart distinct electronic and steric properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds with different substitution patterns or functional groups.
特性
CAS番号 |
95480-05-0 |
|---|---|
分子式 |
C17H18N4 |
分子量 |
278.35 g/mol |
IUPAC名 |
2-[4-[di(propan-2-yl)amino]phenyl]ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C17H18N4/c1-12(2)21(13(3)4)16-7-5-14(6-8-16)17(11-20)15(9-18)10-19/h5-8,12-13H,1-4H3 |
InChIキー |
AGNHKRNXYNNEKJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C1=CC=C(C=C1)C(=C(C#N)C#N)C#N)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Methyl(phenyl)arsanyl]ethan-1-amine](/img/structure/B14358767.png)
![5-Amino-2-[(3-aminopropyl)amino]benzene-1-sulfonic acid](/img/structure/B14358770.png)
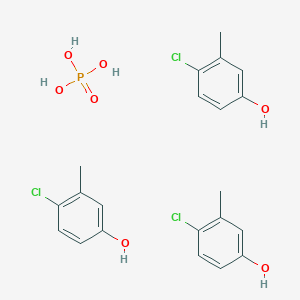
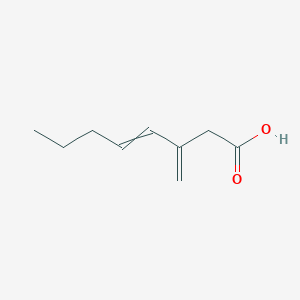
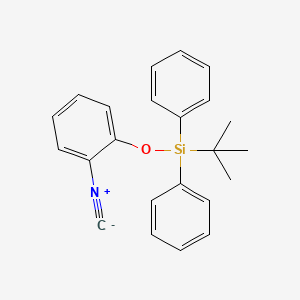
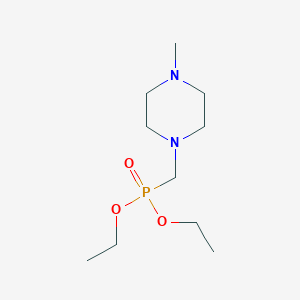
![N-[2-Nitro-4-(4-nitrophenoxy)phenyl]-3-phenylprop-2-enamide](/img/structure/B14358796.png)
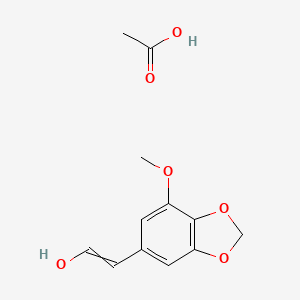
![N~1~-[(Quinolin-2-yl)methyl]propane-1,3-diamine](/img/structure/B14358803.png)
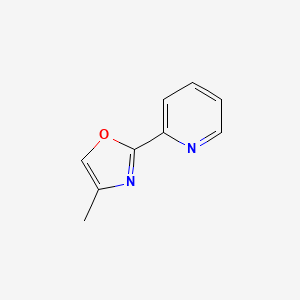
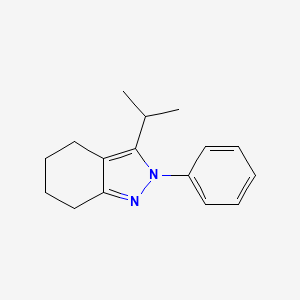
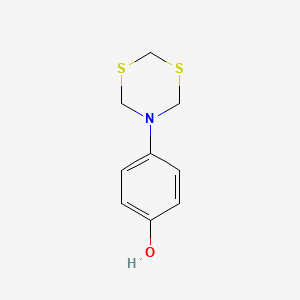
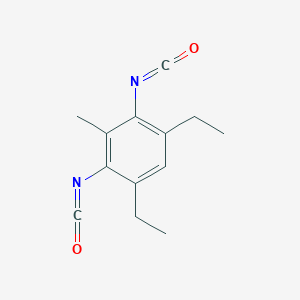
![4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14358858.png)
